An In-depth Technical Guide to the Chemical Properties of 5-Ethylpyridine-2,3-dicarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 5-Ethylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylpyridine-2,3-dicarboxylic acid, also known as 5-ethylquinolinic acid, is a pyridine derivative with significant potential in various scientific fields, including medicinal chemistry and materials science.[1] Its structure, featuring a substituted pyridine ring with two carboxylic acid groups, makes it a versatile building block for the synthesis of more complex molecules and a candidate for the design of chelating ligands.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethylpyridine-2,3-dicarboxylic acid, detailed experimental protocols for its synthesis, and a summary of its known biological activities.
Chemical and Physical Properties
5-Ethylpyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] It is a solid at room temperature and is characterized by its low water solubility.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for 5-Ethylpyridine-2,3-dicarboxylic acid and its commonly used diethyl ester derivative.
| Property | 5-Ethylpyridine-2,3-dicarboxylic acid | 5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester |
| Molecular Formula | C₉H₉NO₄[1] | C₁₃H₁₇NO₄[3][4] |
| Molecular Weight | 195.17 g/mol [1] | 251.28 g/mol [3] |
| CAS Number | 102268-15-5[1] | 105151-39-1[4] |
| Melting Point | 152-154 °C[5] | Not available |
| Boiling Point | 421.2±45.0 °C (Predicted)[5] | 180-190 °C (5-7 Torr)[6] |
| Density | 1.388±0.06 g/cm³ (Predicted)[5] | 1.120±0.06 g/cm³ (Predicted)[6] |
| Solubility | Low water solubility[2] | Soluble in DMSO, Methanol (Slightly)[7] |
| pKa | Not available | -0.20±0.10 (Predicted)[7] |
Spectral Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. Predicted ¹³C NMR data suggests characteristic shifts for the pyridine ring carbons and the carboxylic acid groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid groups, C=O stretching of the carboxyl groups, and C=N and C=C stretching of the pyridine ring.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
Stability and Reactivity
5-Ethylpyridine-2,3-dicarboxylic acid is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products are not expected under normal use conditions, and hazardous polymerization does not occur.[2]
Experimental Protocols: Synthesis
The synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid can be achieved through a multi-step process, which often involves the synthesis of its diethyl ester followed by hydrolysis. A common approach is the condensation of diethyl α-chlorooxalacetate with 2-ethyl-2-propenal in the presence of a nitrogen source, followed by hydrolysis of the resulting diethyl ester.
Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate
This protocol is adapted from patented industrial processes.
Materials:
-
Diethyl α-chlorooxalacetate
-
2-Ethyl-2-propenal
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve ammonium acetate in ethanol.
-
Heat the solution to 70-80°C with stirring.
-
Prepare a mixture of diethyl α-chlorooxalacetate and 2-ethyl-2-propenal.
-
Add the mixture dropwise to the heated ammonium acetate solution while maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by a suitable analytical technique such as TLC or GC).
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl 5-ethylpyridine-2,3-dicarboxylate.
-
The crude product can be purified by vacuum distillation.
Hydrolysis to 5-Ethylpyridine-2,3-dicarboxylic acid
Materials:
-
Diethyl 5-ethylpyridine-2,3-dicarboxylate
-
Sodium hydroxide (aqueous solution)
-
Sulfuric acid (or other strong acid)
-
Toluene
-
Water
Procedure:
-
In a reaction flask, mix diethyl 5-ethylpyridine-2,3-dicarboxylate with toluene and water.
-
Add a concentrated aqueous solution of sodium hydroxide to the mixture with vigorous stirring.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Separate the aqueous layer containing the sodium salt of the dicarboxylic acid.
-
Acidify the aqueous layer to a pH of approximately 1.8-3.5 with sulfuric acid at a controlled temperature (e.g., 45-55°C).
-
Cool the acidified solution to induce crystallization of the 5-Ethylpyridine-2,3-dicarboxylic acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under reduced pressure.
Biological Activity and Applications
Research indicates that 5-Ethylpyridine-2,3-dicarboxylic acid and its derivatives possess a range of biological activities, making them interesting candidates for drug discovery and development.
-
Antimicrobial Properties: Studies have suggested that this compound may exhibit antimicrobial effects against certain strains of bacteria.[1]
-
Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related conditions.[1]
-
Enzyme Inhibition: There is evidence to suggest that it may act as an inhibitor for specific enzymes, presenting opportunities for targeting metabolic pathways in various diseases.[1]
Due to its chemical properties and biological activities, 5-Ethylpyridine-2,3-dicarboxylic acid serves as a valuable intermediate in the synthesis of:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).
-
Agrochemicals: In the development of herbicides and pesticides.
-
Specialty Chemicals: As a precursor for various complex organic compounds.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid.
Caption: Synthesis workflow for 5-Ethylpyridine-2,3-dicarboxylic acid.
Relationship between the Acid and its Diethyl Ester
The following diagram illustrates the chemical relationship and interconversion between 5-Ethylpyridine-2,3-dicarboxylic acid and its diethyl ester.
Caption: Interconversion of the acid and its diethyl ester.
Conclusion
5-Ethylpyridine-2,3-dicarboxylic acid is a molecule of significant interest with a growing number of applications in scientific research and development. Its well-defined chemical properties and versatile reactivity make it a valuable tool for chemists and pharmacologists. Further research into its biological activities and the development of novel derivatives is likely to uncover new therapeutic and industrial applications. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and drug discovery.
References
- 1. Buy 5-Ethylpyridine-2,3-dicarboxylic acid | 102268-15-5 | > 95% [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 105151-39-1|5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester; PDE|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 5. 5-ETHYLPYRIDINE-2,3-DICARBOXYLIC ACID | 102268-15-5 [chemicalbook.com]
- 6. 5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester | 105151-39-1 [amp.chemicalbook.com]
- 7. 105151-39-1 CAS MSDS (5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
